Erlotinib

Catalog No.
S527382
CAS No.
183321-74-6
M.F
C22H23N3O4
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinib

CAS Number

183321-74-6

Product Name

Erlotinib

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)

InChI Key

AAKJLRGGTJKAMG-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Solubility

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
8.91e-03 g/L

Synonyms

11C erlotinib, 11C-erlotinib, 358,774, CP, 358774, CP, CP 358,774, CP 358774, CP-358,774, CP-358774, CP358,774, CP358774, erlotinib, erlotinib HCl, erlotinib hydrochloride, HCl, Erlotinib, Hydrochloride, Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, OSI 774, OSI-774, OSI774, Tarceva

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
  • Non-Small Cell Lung Cancer (NSCLC)

    Erlotinib is particularly effective against NSCLC with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are found in a subset of NSCLC patients and lead to uncontrolled cell growth. Erlotinib acts as an EGFR tyrosine kinase inhibitor (TKI), blocking the signals that promote cancer cell proliferation. Clinical trials have demonstrated improved survival rates and symptom control for patients with EGFR-mutated NSCLC compared to traditional chemotherapy [].

  • Pancreatic Cancer

    Research is ongoing to determine the effectiveness of erlotinib in pancreatic cancer treatment. Early studies suggest potential benefits, particularly for patients with specific mutations or when combined with other therapies [].

Mechanism of Action

  • EGFR Inhibition

    Erlotinib binds competitively to the ATP-binding site of the EGFR, a protein found on the surface of cancer cells. This binding prevents the activation of EGFR by epidermal growth factor (EGF) and other growth factors, thereby inhibiting downstream signaling pathways crucial for cell division [].

  • Impact on Cell Cycle

    By blocking EGFR signaling, erlotinib disrupts the cell cycle, leading to arrest and ultimately cell death in cancer cells that rely on this pathway for growth [].

Research on Efficacy and Resistance

Scientific research continues to explore the efficacy of erlotinib and potential resistance mechanisms:

  • Clinical Trials

    Ongoing research investigates erlotinib's effectiveness in various cancer types, alone or in combination with other therapies. Additionally, studies aim to identify patient selection criteria based on genetic markers to optimize treatment outcomes [].

  • Resistance Mechanisms

    Cancer cells can develop resistance to erlotinib over time. Research focuses on understanding these mechanisms, such as secondary mutations in the EGFR gene, to develop strategies to overcome resistance and improve treatment efficacy [].

Erlotinib is a small-molecule drug classified as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and advanced pancreatic cancer. The compound has a molecular formula of C22H23N3O4 and a molecular weight of approximately 393.44 g/mol . Erlotinib functions by blocking the phosphorylation of the epidermal growth factor receptor, which is crucial for tumor growth and survival, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells .

Erlotinib acts by targeting the epidermal growth factor receptor (EGFR) []. EGFR is a protein found on the surface of normal cells and cancer cells. In some cancers, EGFR is mutated or overexpressed, promoting uncontrolled cell growth and division []. Erlotinib inhibits the activity of EGFR by binding to the ATP-binding site, thereby blocking the signaling pathway that promotes cancer cell growth [].

, notably involving the reaction of 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene. This reaction produces Erlotinib as a key product, which can then undergo further modifications to create various derivatives with enhanced biological activity . The compound undergoes metabolic transformations primarily through O-demethylation and oxidation to form carboxylic acid derivatives, which account for a significant portion of its biotransformation pathways in the body .

Erlotinib exhibits potent biological activity against tumors expressing mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer cells with specific mutations such as exon 19 deletions and L858R mutations . The drug's mechanism involves competitive inhibition of ATP binding to the tyrosine kinase domain of the epidermal growth factor receptor, leading to decreased downstream signaling associated with cancer cell survival and proliferation . Clinical studies have shown that Erlotinib can significantly improve progression-free survival in patients with these mutations.

The synthesis of Erlotinib can be achieved through various methods:

  • Core Synthesis: The initial synthesis involves reacting 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene under mild reaction conditions to yield Erlotinib .
  • Modification: Further modifications can be performed using click chemistry to attach different azide compounds to create novel derivatives with potentially improved efficacy against resistant cancer cell lines .
  • Alternative Methods: Other synthetic routes include reactions involving 3,4-dihydroxybenzaldehyde and 1-bromo-2-methoxyethane, showcasing flexibility in synthetic approaches depending on desired characteristics of the final product .

Erlotinib is primarily used in oncology for:

  • Non-Small Cell Lung Cancer: It is indicated as a first-line treatment for patients with known epidermal growth factor receptor mutations.
  • Pancreatic Cancer: It is utilized in combination therapies for advanced cases.
  • Research: Erlotinib serves as a model compound for developing new inhibitors targeting similar pathways in various cancers .

Erlotinib has been studied for its interactions with various substances:

  • Drug Interactions: Calcium carbonate can reduce the absorption of Erlotinib, leading to decreased serum concentrations and reduced efficacy .
  • Adverse Effects: Common side effects include skin rashes, diarrhea, and other cutaneous reactions, which may necessitate dose adjustments or discontinuation in some patients .

Several compounds exhibit similar mechanisms or structures to Erlotinib:

Compound NameMechanismUnique Features
GefitinibEGFR Tyrosine Kinase InhibitorFirst-generation EGFR inhibitor; similar efficacy but different side effect profile.
AfatinibIrreversible EGFR InhibitorTargets multiple ErbB family receptors; effective against T790M mutation.
OsimertinibThird-generation EGFR InhibitorSpecifically designed to overcome resistance from T790M mutation; enhanced selectivity.
LapatinibHER2/EGFR InhibitorPrimarily used for HER2-positive breast cancer; dual-targeting mechanism.

Erlotinib's uniqueness lies in its reversible inhibition of the epidermal growth factor receptor, which allows it to be effective against certain mutations while also presenting distinct pharmacokinetic properties compared to these other inhibitors .

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.16885622 g/mol

Monoisotopic Mass

393.16885622 g/mol

Heavy Atom Count

29

LogP

2.7
log Kow = 2.69 (est)
2.7

Appearance

Powder

UNII

J4T82NDH7E

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (18.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (81.82%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (81.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Erlotinib is indicated for: - The treatment of metastatic non-small cell lung cancer (NSCLC) with tumors showing epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - In combination with first-line treatment for patients diagnosed with locally advanced, unresectable or metastatic pancreatic cancer. The safety and efficacy of erlotinib have not been established for patients with NSCLC whose tumors show other EGFR mutations. Additionally it is not recommended for use in combination with platinum-based chemotherapy.
FDA Label
Non-small cell lung cancer (NSCLC)Tarceva is also indicated for switch maintenance treatment in patients with locally advanced or metastatic non-small cell lung cancer with EGFR activating mutations and stable disease after first-line chemotherapy. Tarceva is also indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. In patients with tumours without EGFR activating mutations, Tarceva is indicated when other treatment options are not considered suitable. When prescribing Tarceva, factors associated with prolonged survival should be taken into account. No survival benefit or other clinically relevant effects of the treatment have been demonstrated in patients with Epidermal Growth Factor Receptor (EGFR)-IHC - negative tumours. Pancreatic cancer Tarceva in combination with gemcitabine is indicated for the treatment of patients with metastatic pancreatic cancer . When prescribing Tarceva, factors associated with prolonged survival should be taken into account.

Livertox Summary

Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Erlotinib hydrochloride monotherapy is indicated for the maintenance treatment of patients with locally advanced or metastatic non-small cell lung cancer whose disease has not progressed after four cycles of platinum-based first-line chemotherapy. /Included in US product label/
Erlotinib hydrochloride monotherapy is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. /Included in US product label/
Erlotinib hydrochloride in combination with gemcitabine is indicated for the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. /Included in US product label/

Pharmacology

Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE03
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE03 - Erlotini

Mechanism of Action

The mechanism of clinical antitumor action of erlotinib is not fully characterized. Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). Specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized. EGFR is expressed on the cell surface of normal cells and cancer cells.
Although the exact mechanism of antineoplastic activity of erlotinib has not been fully elucidated, erlotinib appears to inhibit the intracellular phosphorylation of tyrosine kinase associated with EGFR, which is expressed on the surface of normal and cancer cells. Specificity with regard to other tyrosine kinase receptors has not been fully characterized.
Erlotinib is a potent inhibitor of epidermal growth factor receptor tyrosine kinase and has been demonstrated to treat advanced or metastatic non-small cell lung cancer to prolong survival after failure of first-line or second-line chemotherapy. However, little is known about its effects on immune system. In the present study, /investigators/ aimed to investigate the immunosuppressive activity of erlotinib on T lymphocytes both in vitro and in vivo, and further explore its potential molecular mechanism. Erlotinib exerted a significant inhibition on the T cell proliferation and activation induced by concanavalin A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B or phorbol myristate acetate respectively in a concentration-dependent manner and it also inhibited the secretion of the proinflammatory cytokines such as IL-2 and IFN-gamma of activated T cells. Further study showed that erlotinib caused G0/G1 arrest and suppressed the phosphorylations of c-Raf, ERK and Akt in activated T cells. Moreover, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in a dose-dependent manner in vivo. In summary, these findings suggest that erlotinib may cause the impairment of T-cell-mediated immune response both in vitro and in vivo through inhibiting T cell proliferation and activation, which is closely associated with its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway.

Vapor Pressure

7.06X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

183321-74-6

Absorption Distribution and Excretion

Erlotinib is about 60% absorbed after oral administration and its bioavailability is substantially increased by food to almost 100%. Peak plasma levels occur 4 hours after dosing. The solubility of erlotinib is pH dependent. Solubility decreases pH increases. Smoking also decrease the exposure of erlotinib.
Following a 100 mg oral dose, 91% of the dose was recovered in which 83% was in feces (1% of the dose as unchanged parent compound) and 8% in urine (0.3% of the dose as unchanged parent compound).
Apparent volume of distribution = 232 L
Smokers have a 24% higher rate of erlotinib clearance.
Erlotinib is about 60% absorbed after oral administration and its bioavailability is substantially increased by food to almost 100%. Peak plasma levels occur 4 hours after dosing. The solubility of erlotinib is pH dependent. Erlotinib solubility decreases as pH increases.
Following absorption, erlotinib is approximately 93% protein bound to plasma albumin and alpha-1 acid glycoprotein. Erlotinib has an apparent volume of distribution of 232 liters.
Time to reach steady state plasma concentration /is/ 7 - 8 days. No significant relationships of clearance to covariates of patient age, body weight or gender were observed. Smokers had a 24% higher rate of erlotinib clearance.
Following a 100 mg oral dose, 91% of the dose was recovered: 83% in feces (1% of the dose as intact parent) and 8% in urine (0.3% of the dose as intact parent).
For more Absorption, Distribution and Excretion (Complete) data for Erlotinib (10 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism occurs in the liver. In vitro assays of cytochrome P450 metabolism showed that erlotinib is metabolized primarily by CYP3A4 and to a lesser extent by CYP1A2, and the extrahepatic isoform CYP1A1.
Metabolism and excretion of erlotinib, an orally active inhibitor of epidermal growth factor receptor tyrosine kinase, were studied in healthy male volunteers after a single oral dose of (14)C-erlotinib hydrochloride (100-mg free base equivalent, approximately 91 microCi/subject)... In plasma, unchanged erlotinib represented the major circulating component, with the pharmacologically active metabolite M14 accounting for approximately 5% of the total circulating radioactivity. Three major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid, M11 (29.4% of dose); oxidation of the acetylene moiety to a carboxylic acid, M6 (21.0%); and hydroxylation of the aromatic ring to M16 (9.6%). In addition, O-demethylation of M6 to M2, O-demethylation of the side chains to M13 and M14, and conjugation of the oxidative metabolites with glucuronic acid (M3, M8, and M18) and sulfuric acid (M9) play a minor role in the metabolism of erlotinib. The identified metabolites accounted for >90% of the total radioactivity recovered in urine and feces. The metabolites observed in humans were similar to those found in the toxicity species, rats and dogs.
Erlotinib has known human metabolites that include Erlotinib M14.

Associated Chemicals

Erlotinib hydrochloride; 193319-69-9

Wikipedia

Erlotinib
Toremifene

Drug Warnings

The manufacturer states that there are no known contraindications to the use of erlotinib.
Serious, sometimes fatal, interstitial lung disease-like events have occurred in patients receiving erlotinib. Interstitial lung disease-like events have been reported in approximately 0.7% of about 4900 patients receiving erlotinib in controlled and uncontrolled studies. In the principal efficacy study for non-small cell lung cancer, the reported incidence of interstitial lung disease-like events (0.8%) was similar among patients receiving erlotinib and those receiving placebo. In the principal efficacy study for pancreatic cancer, interstitial lung disease-like events occurred in 2.5% of patients receiving erlotinib and gemcitabine versus 0.4% of those receiving placebo and gemcitabine. Onset of manifestations occurred from 5 days to more than 9 months (median: 39 days) after initiating erlotinib therapy. Reported diagnoses in patients suspected of having interstitial lung disease-like events included pneumonitis, radiation pneumonitis, hypersensitivity pneumonitis, interstitial pneumonia, interstitial lung disease, obliterative bronchiolitis, pulmonary fibrosis, acute respiratory distress syndrome, and lung infiltration. Among patients receiving erlotinib for non-small cell lung cancer, most of these cases were associated with confounding or contributing factors, including concomitant or prior chemotherapy, prior radiotherapy, preexisting parenchymal lung disease, metastatic lung disease, or pulmonary infections.
Interruption or discontinuance of erlotinib therapy may be required in patients experiencing pulmonary toxicity.
Hepatorenal syndrome or acute renal failure, sometimes fatal, and renal insufficiency, with or without hypokalemia, have been reported in patients receiving erlotinib. Factors contributing to these adverse renal effects included baseline hepatic impairment; severe dehydration caused by diarrhea, vomiting, and/or anorexia; and concurrent chemotherapy. If dehydration occurs, erlotinib therapy should be interrupted and rehydration measures should be initiated. Periodic monitoring of renal function and serum electrolytes is recommended in patients at risk of dehydration.
For more Drug Warnings (Complete) data for Erlotinib (27 total), please visit the HSDB record page.

Biological Half Life

Median half-life of 36.2 hours.
A population pharmacokinetic analysis in 591 patients receiving the single-agent erlotinib hydrochloride 2nd/3rd line regimen showed a median half-life of 36.2 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: R.C. Schnur, L.D. Arnold, WO 9630347; eidem, US 5747498 (1996, 1998 both to Pfizer)

Clinical Laboratory Methods

HPLC determination in plasma

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 - 30 °C (59 - 86 °F).

Interactions

Because cigarette smoking reduces systemic exposure to erlotinib, patients should be advised to stop smoking. If patients continue to smoke, an increase in erlotinib dosage may be considered; upon smoking cessation, dosage of erlotinib should be reduced immediately to the starting dose level.
Drugs that increase the pH of the upper GI tract decrease the solubility of erlotinib and reduce its bioavailability.1 Concomitant administration of omeprazole, a proton pump inhibitor, decreased the area under the concentration-time curve for erlotinib by 46% and decreased the maximum concentration of erlotinib by 61%. Increasing the dose level of erlotinib is not likely to compensate for the loss of exposure, and separation of doses may not eliminate the interaction because proton pump inhibitors have an extended effect on the pH of the upper GI tract. If possible, the concomitant use of erlotinib and proton pump inhibitors should be avoided.
The use of antacids may be considered as an alternative to histamine 2 receptor blockers or proton pump inhibitors in patients receiving erlotinib. However, the effect of antacids on the disposition of erlotinib has not been studied. If use of an antacid is necessary, the antacid dose and the erlotinib dose should be separated by several hours.
Potential pharmacologic interaction (increased international normalized ratio [INR] and infrequent reports of bleeding, including GI and non-GI bleeding). Monitor prothrombin time (PT) or INR regularly in patients receiving erlotinib concomitantly with warfarin or other coumarin-derivative anticoagulants.
For more Interactions (Complete) data for Erlotinib (7 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12

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